3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid: Structural Properties, Molecular Weight, and Applications in Kinase Inhibitor Design
3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid: Structural Properties, Molecular Weight, and Applications in Kinase Inhibitor Design
Executive Summary
In the landscape of targeted therapeutics, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1261812-35-4) represents a highly versatile building block within this class[2]. By combining a hinge-binding core, a hydrophobic specificity vector, and a derivatizable carboxylic acid, this molecule serves as a critical starting material for synthesizing inhibitors targeting Janus kinases (JAK), Glycogen synthase kinase 3 beta (GSK-3β), and PIM kinases[1][3][4].
This whitepaper provides an in-depth technical analysis of its structural properties, molecular weight, mechanistic rationale, and field-proven protocols for its integration into drug discovery pipelines.
Physicochemical Profiling & Molecular Weight
Accurate physicochemical characterization is the first step in utilizing any chemical building block. The molecular weight of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is precisely 238.24 g/mol [5]. The presence of both hydrogen bond donors and acceptors makes it highly interactive within biological microenvironments.
Table 1: Quantitative Structural and Physicochemical Properties
| Property | Value | Causality / Significance in Drug Design |
| Chemical Formula | C₁₄H₁₀N₂O₂ | Defines the exact atomic composition[2]. |
| Molecular Weight | 238.24 g/mol | Low molecular weight allows for downstream derivatization while remaining within Lipinski’s Rule of 5[5]. |
| CAS Registry Number | 1261812-35-4 | Unique identifier for sourcing and database cross-referencing[2]. |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Essential for interacting with the kinase hinge region and solvent[1]. |
| Hydrogen Bond Acceptors | 3 (N7, C=O, C-O) | N7 acts as a critical acceptor for the kinase hinge backbone NH[3]. |
| Rotatable Bonds | 2 | Low conformational entropy pre-organizes the molecule for target binding. |
Structural Anatomy and Mechanistic Rationale
The architectural brilliance of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid lies in its tripartite structure. Each functional group plays a deterministic role in interacting with the highly conserved ATP-binding pocket of protein kinases.
The 7-Azaindole Core (Hinge Binder)
The 1H-pyrrolo[2,3-b]pyridine system is a bioisostere of the purine ring found in ATP. When entering the kinase active site, the N1 atom acts as a hydrogen bond donor, while the N7 atom acts as a hydrogen bond acceptor[3]. This dual-interaction motif perfectly complements the backbone amide and carbonyl groups of the kinase hinge region (e.g., Leucine or Valine residues), anchoring the molecule firmly in the active site[1].
The 3-Phenyl Substituent (Hydrophobic Vector)
The addition of a phenyl ring at the C3 position directs the molecule into the hydrophobic pocket adjacent to the ATP-binding site. This interaction is driven by π-π stacking and Van der Waals forces. By occupying this pocket, the 3-phenyl group significantly enhances both the binding affinity and the selectivity profile against off-target kinases[1].
The 5-Carboxylic Acid (Derivatization Handle)
The C5 position points directly toward the solvent-exposed region of the kinase active site. The carboxylic acid moiety provides a synthetic handle for amide coupling, allowing medicinal chemists to append solubilizing groups (e.g., morpholine, piperazine) or target specific polar residues at the edge of the binding pocket without disrupting the core hinge interaction[4].
Fig 1: Pharmacophore model of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid in kinases.
Applications in Targeted Therapeutics
The structural features described above have led to the successful deployment of this scaffold across multiple therapeutic targets:
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GSK-3β Inhibition (Alzheimer's Disease & Oncology): Pyrrolo[2,3-b]pyridine derivatives have been rationally designed to inhibit GSK-3β. The core occupies the adenine pocket, forming hydrogen bonds with ASP-133 and VAL-135, while the hydrophobic substituents enhance potency[1].
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PIM Kinase Inhibition (Hematological Malignancies): The 7-azaindole core is utilized to target unique structural bulges in the ATP-binding pocket of PIM kinases. The position of the N7 nitrogen is critical for differentiating between PIM isoforms and off-target kinases[3].
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JAK3 Inhibition (Autoimmune Diseases): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as covalent and reversible inhibitors of JAK3, utilizing the C5 position (via carboxamides) to orient warheads toward cysteine residues (e.g., C909)[4].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of amide derivatives from the 5-carboxylic acid and their subsequent biological validation.
Protocol A: HATU-Mediated Amide Derivatization
Causality Check: HATU is selected over standard EDC/NHS coupling due to its superior reaction kinetics and higher yields, particularly when coupling sterically hindered or electron-deficient amines to the 5-position of the 7-azaindole core. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.
Step-by-Step Methodology:
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Activation: Dissolve 1.0 eq of 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (238.24 g/mol ) in anhydrous DMF (0.1 M concentration). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active OAt-ester.
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Coupling: Add 1.2 eq of the desired primary or secondary amine (R-NH₂). Stir the reaction mixture at room temperature for 2–4 hours.
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Reaction Monitoring: Monitor the reaction via LC-MS. Self-Validation: The disappearance of the m/z 239 [M+H]⁺ peak (starting material) and the appearance of the expected product mass confirms reaction completion.
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Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
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Purification: Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Protocol B: In Vitro Kinase Profiling (ADP-Glo™ Assay)
Causality Check: The ADP-Glo assay is chosen because it directly measures the depletion of ATP and generation of ADP, making it universally applicable to any kinase regardless of the substrate.
Step-by-Step Methodology:
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Compound Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration ≤ 1%).
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Kinase Reaction: Add the purified target kinase (e.g., JAK3 or GSK-3β) and its specific peptide substrate in assay buffer. Incubate for 15 minutes to allow compound binding.
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Initiation: Initiate the reaction by adding ultra-pure ATP at a concentration equal to its Km for the specific kinase. Incubate for 60 minutes at room temperature.
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ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
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Luminescence Readout: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Read the luminescence signal on a microplate reader. Self-Validation: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. A high signal indicates high kinase activity (low inhibition), while a low signal indicates potent inhibition.
Fig 2: Synthetic derivatization and biological profiling workflow for the 5-carboxylic acid.
References
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[6] 1,5-dimethyl-4-oxo-7-phenyl-6H-pyrrolo[3,4-b]pyridine-3-carboxylic acid - Guidechem. Guidechem. URL:
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[5] 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid|BLD Pharm. BLD Pharm. URL:
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[2] 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 1261812-35-4. ChemicalBook. URL:
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[1] Full article: Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Taylor & Francis. URL:
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[3] Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. PMC (NIH). URL:
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[4] Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. MDPI. URL:
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- 3. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1227270-68-9|6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
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